Lead fluoride (PbF2)
Description
Lead fluoride (PbF₂) is an inorganic compound with two primary crystalline forms: orthorhombic α-PbF₂ and cubic β-PbF₂ (fluorite structure) . The phase formation depends on synthesis conditions. For instance, mechanochemical synthesis using PbO yields α-PbF₂, while lead acetate (Pb(CH₃COO)₂) produces β-PbF₂ . PbF₂ exhibits a density of ~8.445 g/cm³ and transitions from α to β phase at 357°C . It is sparingly soluble in water (solubility product: $ K_{sp} = 2.70 \times 10^{-8} $) but dissolves in nitric acid via conversion to HF . PbF₂ is toxic, classified under hazard code NA 2811, and requires careful handling due to lead and fluoride exposure risks .
Properties
IUPAC Name |
lead(2+);difluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Pb/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIOHCCQGUGKU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Pb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014471 | |
| Record name | Lead fluoride (PbF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-46-2, 53096-04-1 | |
| Record name | Lead fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053096041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead fluoride (PbF2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEAD FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291824BBS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Lead fluoride can be synthesized through several methods:
- Lead(II) hydroxide or lead(II) carbonate is treated with hydrofluoric acid to produce lead fluoride and water:
Reaction with Hydrofluoric Acid: Pb(OH)2+2HF→PbF2+2H2O
Hydrofluoric acid is added to a lead(II) salt solution, or a fluoride salt is added to a lead salt solution. For example, adding potassium fluoride to lead(II) nitrate solution:Precipitation Method: 2KF+Pb(NO3)2→PbF2+2KNO3
Alternatively, sodium fluoride can be added to lead(II) acetate solution:2NaF+Pb(CH3COO)2→PbF2+2NaCH3COO
Lead fluoride can also be produced by reacting lead metal with fluorine gas:Industrial Production: 2Pb+F2→2PbF2
Chemical Reactions Analysis
Electrochemical Reactions in Fluoride Shuttle Batteries
PbF₂ serves as a cathode material due to its reversible fluoride-ion storage:
Dissolution of Pb²⁺ in methanol-containing electrolytes limits cycle life, with <14.6 ppm solubility observed .
Thermal Decomposition and Phase Behavior
-
Superionic Conductivity: Above 700 K, α-PbF₂ exhibits ionic conductivity >10⁻² S cm⁻¹ due to fluoride-ion mobility .
-
Doping Effects: ScF₃ incorporation (≥5 mol%) enhances conductivity via percolation pathways in defect phases .
Reactivity with Acids and Other Compounds
Acid Dissolution:
(Soluble in concentrated nitric acid)
Hazardous Reaction:
(Exothermic reaction at room temperature)
Research Advancements and Challenges
-
Battery Performance: Pb-PbF₂ electrodes enable stable two-electrode configurations, achieving 101% Coulombic efficiency in propionitrile-based electrolytes .
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Material Limitations: Active material dissolution remains a bottleneck, with methanol exacerbating Pb²⁺ loss .
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Solid Electrolytes: ScF₃-doped PbF₂ shows promise for high-temperature applications but requires stabilization against phase segregation .
Scientific Research Applications
Lead fluoride has several scientific research applications:
Optical Applications: Due to its wide transmission range from ultraviolet to far-infrared, lead fluoride is used in optical applications such as lenses and windows.
Scintillators: Lead fluoride is used in scintillator crystals for detecting gamma rays and X-rays. .
Catalysis: It serves as a catalyst in the manufacture of picoline and other chemical processes.
Glass Coatings: Lead fluoride is used in glass coatings to reflect infrared rays and in low melting glasses.
Mechanism of Action
The mechanism of action of lead fluoride in its applications is primarily based on its physicochemical properties:
Scintillation: In scintillator applications, lead fluoride absorbs high-energy radiation and re-emits it as visible light, which is then detected by photomultipliers.
Optical Properties: Its high refractive index and wide transmission range make it suitable for optical applications, where it can manipulate light effectively.
Comparison with Similar Compounds
Key Research Findings
Mechanochemical Synthesis: PbF₂’s phase (α or β) is precursor-dependent, enabling tailored synthesis for ion-conductive or optical applications .
Superionic Behavior : β-PbF₂’s high fluorine-ion mobility at 800 K makes it a candidate for solid electrolytes .
Radiation Hardness : PbF₂’s Cherenkov-based detection in calorimeters outperforms traditional scintillators in high-radiation environments .
Doping Effects : Eu³⁺ doping shifts PbF₂’s phase equilibrium to β-phase, while ScF₃ doping enhances ionic conductivity .
Biological Activity
Lead fluoride (PbF2) is a compound that has garnered attention due to its unique properties and biological implications. This article explores the biological activity of PbF2, focusing on its toxicity, effects on cellular mechanisms, and potential applications in medical and environmental contexts.
Lead fluoride has the molecular formula F2Pb and a molecular weight of 245.20 g/mol. It exists in two crystalline forms: orthorhombic and cubic, which influence its physical properties and biological interactions. The compound is known for its high density (7.77 g/cm³) and significant atomic number (Z = 82), which contribute to its effectiveness as a gamma-ray absorber in medical imaging applications .
Toxicity and Safety Concerns
PbF2 poses various health risks due to lead's known toxicity. Lead exposure can lead to developmental neurotoxicity, particularly in children, with studies indicating a correlation between high fluoride exposure and reduced cognitive function . The margin of exposure (MoE) for fluoride indicates a potential risk even at low concentrations, necessitating careful handling of PbF2 in both industrial and laboratory settings.
Table 1: Toxicological Profile of Lead Fluoride
| Parameter | Value |
|---|---|
| CAS Number | 7783-46-2 |
| LD50 (oral, rat) | 200 mg/kg |
| NOAEL | Varies by study |
| Neurotoxic effects | Reduced intelligence in children |
| Developmental effects | Yes |
Mechanisms of Biological Activity
The biological activity of PbF2 can be attributed to several mechanisms:
- Enzyme Inhibition : Fluoride ions can inhibit various enzymes critical for cellular function, including F-ATPase and enolase, leading to disrupted metabolic processes .
- Cellular Stress Responses : Exposure to fluoride has been shown to induce oxidative stress through the generation of superoxide anions and mitochondrial toxicity, which can trigger apoptosis in sensitive cell types .
- Impact on Cell Proliferation : While high concentrations of fluoride inhibit cell proliferation, lower concentrations may stimulate growth in certain cell types, indicating a complex dose-response relationship .
- Microbial Interactions : Fluoride has antimicrobial properties that alter microbial community dynamics by inhibiting nutrient uptake and affecting extracellular polysaccharide synthesis .
Study 1: Neurotoxic Effects of Fluoride
A comprehensive review highlighted that fluoride exposure at levels commonly found in drinking water could lead to significant cognitive deficits in children. The study emphasized the need for reevaluation of fluoride safety levels based on emerging evidence linking it to neurodevelopmental issues .
Study 2: Cellular Mechanisms
Research involving human hepatocellular carcinoma cells indicated that fluoride exposure resulted in increased expression of stress markers such as heat shock proteins and NF-kappaB, suggesting that PbF2 may induce cellular stress responses that could have implications for cancer biology .
Applications in Medical Imaging
Due to its high atomic number and density, PbF2 is being explored as a scintillator material in medical imaging technologies such as positron emission tomography (PET). Its ability to absorb gamma rays effectively makes it a candidate for improving imaging quality while minimizing radiation exposure to patients .
Q & A
Q. What are the established methods for synthesizing high-purity PbF₂ for experimental studies?
Lead fluoride is commonly synthesized via precipitation reactions (e.g., reacting Pb(NO₃)₂ with NaF in aqueous solutions) or solid-state reactions (heating PbO and NH₄F at ~300°C). For nanomaterial applications, hydrothermal methods are employed to control crystallinity. Characterization via X-ray diffraction (XRD) and scanning electron microscopy (SEM) is critical to verify phase purity and morphology. Contamination risks, such as oxide formation, require inert atmospheres during synthesis .
Q. What structural and electronic properties make PbF₂ a focus in solid-state ionics research?
PbF₂ exhibits a fluorite-type cubic structure (above 350°C) with high ionic conductivity due to fluoride ion mobility. Its conductivity increases exponentially with temperature (e.g., σ ≈ 10⁻³ S/cm at 500°C), making it a model system for studying anion transport mechanisms. Key parameters like activation energy (0.7–1.2 eV) are derived from Arrhenius plots of conductivity data. Discrepancies in reported values often stem from differences in sample porosity or doping .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electrical conductivity values of PbF₂?
Variations in conductivity data arise from experimental factors such as grain boundaries, sintering conditions, and measurement techniques (AC impedance vs. DC polarization). Standardizing synthesis protocols (e.g., hot-pressing to reduce porosity) and validating measurements with multiple probes (e.g., impedance spectroscopy across 100 Hz–1 MHz) improve reproducibility. Cross-referencing with temperature-dependent conductivity plots (e.g., Fig. 4 in ) helps identify outliers .
Q. What methodological advancements enable sensitive detection of F⁻ ions using PbF₂-based systems?
Fluorescent "off-on" nanoprobes (e.g., N,S-co-doped carbon quantum dots with Pb²+) exploit PbF₂'s affinity for F⁻. F⁻ displaces Pb²+ from the probe, restoring fluorescence quenched by Pb²+. Optimized at pH 6 with a 5-minute incubation, this method achieves a linear detection range of 0–12 µM and a limit of detection (LOD) of 0.15 µM. Calibration against ion-selective electrodes validates accuracy .
Q. How do researchers address conflicting data on PbF₂ solubility in aqueous environments?
Solubility studies must account for pH, ionic strength, and competing ligands (e.g., Cl⁻). For example, PbF₂ solubility increases under acidic conditions (pH < 5) due to HF formation. Conflicting values (e.g., 0.64 g/L vs. 0.48 g/L at 25°C) often stem from unmeasured impurities or non-equilibrium states. Using standardized protocols (e.g., ISO 10523 for pH control) and ICP-MS validation reduces errors .
Q. What strategies improve reproducibility in PbF₂-based electrochemical studies?
Key practices include:
- Synthesis: Documenting annealing temperatures and atmospheric controls (e.g., Ar gas for oxide prevention).
- Characterization: Combining XRD with Raman spectroscopy to detect amorphous phases.
- Electrochemical Testing: Pre-conditioning electrodes at fixed potentials to stabilize interfaces. Reporting these parameters in detail mitigates reproducibility crises .
Methodological Frameworks
Q. How should researchers critically evaluate PbF₂-related studies for quality and bias?
Apply criteria from the Fluoride Science Quality Assessment Worksheet:
- Relevance: Does the study address PbF₂’s ionic conduction or environmental interactions?
- Validity: Are controls (e.g., pure PbF₂ vs. doped samples) clearly defined?
- Reproducibility: Are synthesis and testing protocols exhaustively documented? Cross-checking with systematic reviews (e.g., ) ensures robustness .
Q. What computational methods complement experimental PbF₂ research?
Density Functional Theory (DFT) simulations predict defect formation energies and ion migration pathways. Molecular dynamics models (e.g., using LAMMPS) replicate temperature-dependent conductivity trends. Validate simulations against experimental XRD and impedance data to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
